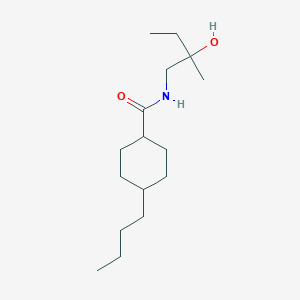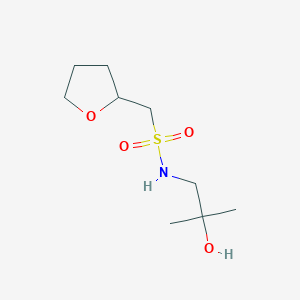
4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as Nabumetone and is used as an analgesic and anti-inflammatory agent. Nabumetone is a prodrug that is converted to its active form, 6-methoxy-2-naphthylacetic acid (6MNA), in the body.
Mécanisme D'action
Nabumetone is a prodrug that is metabolized in the liver to its active form, 6MNA. 6MNA inhibits COX enzymes, which reduces the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Nabumetone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. Nabumetone has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of NSAIDs.
Avantages Et Limitations Des Expériences En Laboratoire
Nabumetone has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively studied for its anti-inflammatory and analgesic properties. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on Nabumetone. One area of research could focus on its potential as a chemopreventive agent. There is evidence to suggest that NSAIDs may have a protective effect against certain types of cancer. Another area of research could focus on the development of new formulations of Nabumetone that are more water-soluble and have a longer half-life. Finally, research could focus on the development of new NSAIDs that have fewer side effects than current drugs.
Méthodes De Synthèse
Nabumetone is synthesized by the reaction of 6-methoxy-2-naphthoic acid with butyl lithium and 2-bromo-2-methylpropane in the presence of a catalyst. The resulting product is then reacted with cyclohexanone to obtain Nabumetone.
Applications De Recherche Scientifique
Nabumetone has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Its mode of action is similar to other NSAIDs, which involves the inhibition of cyclooxygenase (COX) enzymes that are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever.
Propriétés
IUPAC Name |
4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-4-6-7-13-8-10-14(11-9-13)15(18)17-12-16(3,19)5-2/h13-14,19H,4-12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDSEISHKQWOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC(C)(CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(2-hydroxy-2-methylbutyl)cyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)



![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)